N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester
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Overview
Description
“N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C13H15BrN2O2S . It is also known as "2-(Boc-amino)-4-(bromomethyl)benzothiazole" . This product is intended for research use only.
Molecular Structure Analysis
The molecular weight of “this compound” is 343.24 g/mol . For a detailed molecular structure analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Research has focused on utilizing "N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester" as an intermediate in the synthesis of compounds with potent antihistaminic activity. Maynard et al. (1993) describe a method where this compound is used in the production of 4-(2-benzothiazoyl)piperidines, highlighting its role in developing new pharmacological agents (Maynard et al., 1993).
Development of HIV Protease Inhibitors
Patel et al. (2003) and Patel et al. (1997) have demonstrated the compound's application in creating chiral intermediates for the total synthesis of HIV protease inhibitors, such as Atazanavir and BMS-186318. These studies underscore its utility in producing stereoselectively reduced compounds critical for antiviral drug development (Patel et al., 2003); (Patel et al., 1997).
Asymmetric Esterification and Kinetic Resolution
Shiina et al. (2007) and Shiina et al. (2010) have applied the compound in the kinetic resolution of secondary benzylic alcohols and racemic alpha-arylalkanoic acids, respectively. These processes are essential for producing optically active carboxylic esters, demonstrating the compound's role in advancing synthetic chemistry and pharmaceutical ingredient preparation (Shiina et al., 2007); (Shiina et al., 2010).
Prodrug Formulation
Hansen et al. (1991) explored the use of carbamic acid esters, including "this compound," for formulating prodrugs of dopaminergic compounds. This research highlights the potential for developing new therapeutic agents with improved pharmacokinetic properties (Hansen et al., 1991).
Safety and Hazards
The safety data sheet for a related compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled . It is recommended to handle this compound with appropriate safety measures.
properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWKMKJPJFODHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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